4-Fluoro-N-methyl-benzenebutanamine

Description

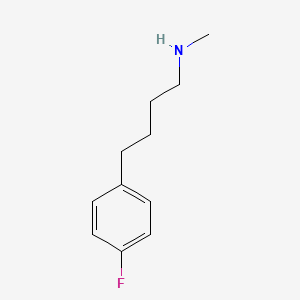

4-Fluoro-N-methyl-benzenebutanamine is a substituted benzylamine derivative with a fluorine atom at the para position of the benzene ring, an N-methyl group, and a butanamine chain. Its structure consists of a benzene core linked to a four-carbon aliphatic chain terminating in a methyl-substituted amine group.

Properties

Molecular Formula |

C11H16FN |

|---|---|

Molecular Weight |

181.25 g/mol |

IUPAC Name |

4-(4-fluorophenyl)-N-methylbutan-1-amine |

InChI |

InChI=1S/C11H16FN/c1-13-9-3-2-4-10-5-7-11(12)8-6-10/h5-8,13H,2-4,9H2,1H3 |

InChI Key |

BGRUPUJRFFEWNX-UHFFFAOYSA-N |

Canonical SMILES |

CNCCCCC1=CC=C(C=C1)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 4-Fluoro-N-methyl-benzenebutanamine can be contextualized through comparisons with the following analogs:

(a) N-(4-Fluorobenzyl)-1-(trifluoromethoxy)-2-butanamine

- Substituents : 4-Fluoro, trifluoromethoxy, butanamine.

- Key Features: The trifluoromethoxy group increases electron deficiency and metabolic stability compared to methoxy or hydroxy groups.

- Molecular Weight : 265.25 g/mol.

(b) N-[(4-Bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine

- Substituents : 4-Bromo, 3-fluoro, cyclobutylamine.

- Key Features: Bromine’s larger atomic radius and lipophilicity may enhance receptor binding affinity but reduce solubility.

- Molecular Weight : 270.16 g/mol.

(c) 3′-Fluoro-4-dimethylaminoazobenzene

- Substituents: 3′-Fluoro, dimethylaminoazo.

- Key Features: This azo dye derivative exhibits high carcinogenic activity in rats, with 3′-fluoro substitution doubling potency compared to the parent compound. Activity correlates with protein-bound dye levels in hepatic tissues .

- Molecular Weight : 242.27 g/mol.

(d) 4-Formylmonomethylaminoazobenzene

- Substituents: Formyl, monomethylaminoazo.

- Key Features: A metabolite of 4-dimethylaminoazobenzene, this compound shows low carcinogenicity, highlighting the critical role of substituent electronic properties in bioactivity .

Table 1: Comparative Analysis of Selected Compounds

Key Observations:

Halogen Effects: Fluorine at the para position (e.g., 4′-fluoro-4-dimethylaminoazobenzene) enhances carcinogenicity compared to non-halogenated analogs, likely due to increased electrophilicity and protein-binding capacity . Bromine substitution () may improve binding affinity but reduce metabolic stability due to its size and susceptibility to enzymatic cleavage.

Azo vs. Benzenebutanamine Scaffolds: Azo dyes () exhibit carcinogenicity linked to hepatic protein binding, whereas benzenebutanamine derivatives () are typically explored for therapeutic applications, emphasizing divergent biological roles despite structural similarities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.